pyridin-2-yl]phenyl}methylidene)amine CAS No. 1092343-86-6](/img/structure/B2914217.png)
(E)-[(3-methoxyphenyl)methoxy]({4-[4-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is also known as Benzaldehyde, 4-[4-(trifluoromethyl)-2-pyridinyl]-, O-[(3-methoxyphenyl)methyl]oxime . It has a molecular formula of C21H17F3N2O2 .
Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group attached to a pyridinyl ring, which is connected to a phenyl ring through a methylene bridge. This phenyl ring is further connected to a methoxyphenyl group through an oxime linkage .科学的研究の応用
Synthesis and Chemical Properties
Triarylamines and their derivatives, including compounds similar to the specified chemical structure, are frequently studied for their unique electronic properties and potential applications in electronic devices. For instance, Barlow et al. (2005) explored the intervalence transitions in mixed-valence monocations of bis(triarylamines), analyzing their electronic couplings and charge-transfer properties, which are critical for understanding their applications in organic electronics (Barlow et al., 2005). Similarly, compounds containing (methoxyphenyl)carbene groups have been investigated for their reactions with amines, leading to the formation of aminophenylcarbene complexes, indicating their potential utility in synthetic organic chemistry (Fischer, Heckl, & Werner, 1971).
Material Science Applications
In materials science, derivatives of triarylamines, especially those modified with methoxy and pyridinyl groups, have been explored for their fluorescent properties and potential as pH sensors. Hu et al. (2013) synthesized triphenylamine derivatives functionalized with various groups to study their photophysical properties, demonstrating their applicability as fluorescent pH sensors due to their solvent-dependent Stokes shifts and pH-dependent absorptions and emissions (Hu et al., 2013).
Pharmaceutical Research Applications
While excluding specific details about drug use, dosage, and side effects, it's notable that derivatives of triarylamines have been explored for their biological activities. For example, compounds with structures related to triarylamines have been examined for their potential as inhibitors of melanin production, indicating their possible use in dermatological applications for skin whitening or treatment of hyperpigmentation disorders (Choi et al., 2002).
作用機序
Target of Action
Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . This suggests that the compound might interact with transition metals like palladium, which are commonly used in SM reactions .
Mode of Action
In the context of SM cross-coupling reactions, the compound might participate in electronically divergent processes with the metal catalyst. Oxidative addition could occur with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation might occur with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound might be involved in carbon–carbon bond-forming reactions, such as the SM cross-coupling . This reaction is widely applied in organic synthesis, and it’s known for its mild and functional group tolerant reaction conditions .
Pharmacokinetics
The compound’s molecular weight is 386374, which might influence its bioavailability and pharmacokinetic properties.
Result of Action
The result of the compound’s action would depend on the specific biochemical pathways it affects. In the context of SM cross-coupling reactions, the compound could facilitate the formation of new carbon–carbon bonds . This could lead to the synthesis of new organic compounds with potential applications in various fields.
Action Environment
Environmental factors such as temperature, pH, and the presence of other reactants could influence the compound’s action, efficacy, and stability. For instance, the success of SM cross-coupling reactions often depends on the reaction conditions, including the choice of solvent, temperature, and the nature of the organoboron reagent .
特性
IUPAC Name |
(E)-N-[(3-methoxyphenyl)methoxy]-1-[4-[4-(trifluoromethyl)pyridin-2-yl]phenyl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O2/c1-27-19-4-2-3-16(11-19)14-28-26-13-15-5-7-17(8-6-15)20-12-18(9-10-25-20)21(22,23)24/h2-13H,14H2,1H3/b26-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTDQORWKMWNCL-LGJNPRDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CON=CC2=CC=C(C=C2)C3=NC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)CO/N=C/C2=CC=C(C=C2)C3=NC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 2-(2-(3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamido)thiazol-4-yl)acetate](/img/structure/B2914134.png)

![Ethyl 2-[2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2914136.png)
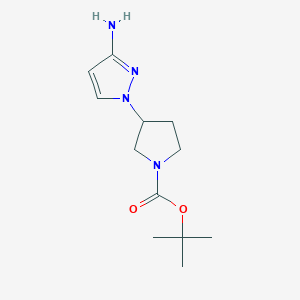
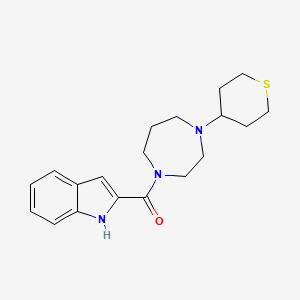
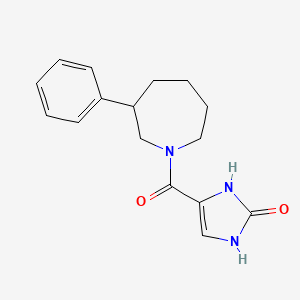
![N-[2-(1H-Indazol-6-yl)ethyl]-6-methylsulfanylpyridine-2-carboxamide](/img/structure/B2914143.png)


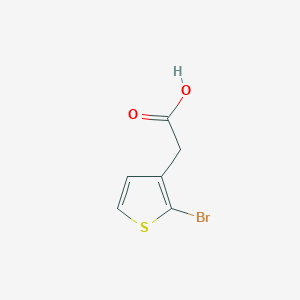
![rel-Methyl 2-((1R,3R,4''S,5R,5'S,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-4''-yl)acetate](/img/structure/B2914152.png)
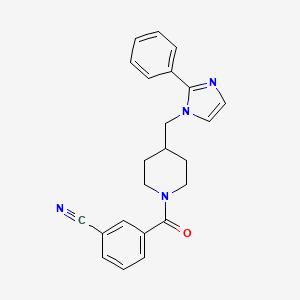
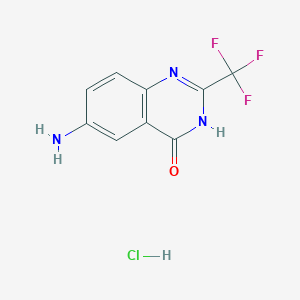
![5-[(tert-butoxy)carbonyl]-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2914156.png)
